2-Naphthol
Overview
Description
2-Naphthol, also known as β-naphthol or 2-hydroxynaphthalene, is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive .
Synthesis Analysis
Traditionally, 2-naphthol is produced by a two-step process that begins with the sulfonation of naphthalene in sulfuric acid . The sulfonic acid group is then cleaved in molten sodium hydroxide . There are also other methods for the synthesis of 2-naphthol, such as multicomponent reactions , and SN2 reactions .Molecular Structure Analysis
The molecular structure of 2-Naphthol can be represented as C10H8O . It has a hydroxyl group at position 2 of the naphthalene ring . The 3D structure of 2-Naphthol can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Naphthol has multiple reactive sites which allow it to be utilized in several kinds of organic reactions . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It can also be oxidatively coupled to form BINOL, a C2 -symmetric ligand popularized for use in asymmetric catalysis .Physical And Chemical Properties Analysis
2-Naphthol has a molecular weight of 144.17 g/mol . It is a colorless crystalline solid . It is soluble in simple alcohols, ethers, and chloroform .Scientific Research Applications
Anodic Oxidation for Environmental Remediation
An important application of 2-Naphthol involves its anodic oxidation at boron-doped diamond electrodes. This process is crucial for environmental remediation, particularly in the treatment of wastewater containing 2-Naphthol. The oxidation leads to the formation of naphthoxy radicals and 1,4-naphthoquinone, ultimately resulting in the complete incineration of 2-Naphthol under specific conditions, thereby preventing electrode fouling and promoting efficient breakdown of this compound in water treatment applications (Panizza et al., 2001).
Influence of Anode Material on Oxidation
The effect of anode material on the electrochemical oxidation of 2-Naphthol has been studied extensively, highlighting the importance of electrode composition in optimizing the degradation process. Specifically, different anode materials like lead dioxide, boron-doped diamond (BDD), and Ti–Ru–Sn ternary oxide demonstrate varying efficiencies in the oxidation and mineralization of 2-Naphthol. These findings are crucial for designing more effective water treatment systems to handle pollutants like 2-Naphthol (Panizza & Cerisola, 2003; 2004).
Biodegradation in Wastewater Treatment
The biodegradation of 2-Naphthol and its metabolites through the synergistic action of Aspergillus niger and Bacillus subtilis has shown promising results in wastewater treatment. This approach not only enhances the degradation efficiency of 2-Naphthol but also reduces the accumulation of toxic metabolites, offering a sustainable and efficient method for treating 2-Naphthol-contaminated waters and soils (Zang et al., 2010).
Photocatalytic Degradation
Photocatalytic degradation of 2-Naphthol on titanium dioxide (TiO2) surfaces under UV light has been investigated as an effective method for removing this pollutant from water. This process highlights the potential of photocatalytic oxidation in environmental cleanup efforts, providing a viable route for the degradation of 2-Naphthol in polluted water bodies (Qourzal et al., 2005).
Synthesis of Heterocycles
2-Naphthol serves as a critical starting material in the synthesis of various heterocyclic compounds via multicomponent reactions. Its electron-rich aromatic framework allows for its utilization in creating diverse bioactive heterocyclic frameworks, underlining its significance in pharmaceutical and organic chemistry research (Chaudhary, 2020).
Safety And Hazards
Future Directions
2-Naphthol is an important starting material that has drawn great attention in various organic transformations . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-Naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Record name | 2-NAPHTHOL | |
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Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
26716-78-9, Array | |
Record name | 2-Naphthalenol, homopolymer | |
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Record name | Betanaphthol [NF] | |
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DSSTOX Substance ID |
DTXSID5027061 | |
Record name | 2-Naphthalenol | |
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Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Naphthalenol | |
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Boiling Point |
285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |
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Flash Point |
152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup) | |
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Solubility |
In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074 | |
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Record name | 2-Naphthol | |
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Density |
1.28 g/cu cm at 20 °C, 1.28 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5 | |
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Vapor Pressure |
VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2 | |
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Product Name |
2-Naphthol | |
Color/Form |
White, lustrious, bulky leaflets or white powder. Darkens with age | |
CAS RN |
135-19-3, 1321-67-1 | |
Record name | 2-Naphthol | |
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Melting Point |
121.6 °C, 123 °C, 122 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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